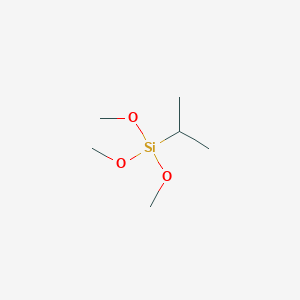

Silane, trimethoxy(1-methylethyl)-

Description

Overview of Organoalkoxysilane Chemistry and Its Significance in Modern Materials Science

Organoalkoxysilanes are a class of silicon-based compounds that serve as a bridge between organic and inorganic materials. Their general formula is R-[Si-(OR')₃]ₙ, where R is a functional organic group and OR' is a hydrolyzable alkoxy group. mdpi.com This dual nature allows them to form stable bonds with both inorganic substrates and organic polymers, making them indispensable in modern materials science. mdpi.comnih.gov

The fundamental chemistry of organoalkoxysilanes revolves around two key reactions: hydrolysis and condensation. mdpi.com In the presence of water, the alkoxy groups (e.g., methoxy (B1213986), ethoxy) hydrolyze to form reactive silanol (B1196071) groups (Si-OH). nih.govresearchgate.net These silanols can then condense with other silanols or with hydroxyl groups on the surface of an inorganic material, forming stable siloxane bridges (Si-O-Si). mdpi.comresearchgate.net This process can be catalyzed by either acids or bases. gelest.com

This unique reactivity makes organoalkoxysilanes highly significant in numerous applications:

Coupling Agents: They are widely used to couple organic polymers to inorganic fillers (like silica (B1680970) or glass fibers) in composites, enhancing mechanical properties and durability. researchgate.net

Adhesion Promoters: In coatings, adhesives, and sealants, they improve the bond between the organic formulation and inorganic surfaces such as metal or glass. nih.gov

Crosslinking Agents: Specific organoalkoxysilanes can be incorporated into polymer chains and subsequently crosslinked through moisture-induced condensation, forming a robust three-dimensional network.

Surface Modifiers: They are used to alter the surface properties of materials, such as rendering a surface hydrophobic (water-repellent). nih.gov

Hybrid Materials: They are key precursors in the sol-gel process, which allows for the creation of advanced organic-inorganic hybrid materials at a molecular level. google.com

The ability to introduce specific organic functionalities (amine, epoxy, vinyl, etc.) allows for the precise tailoring of material properties for advanced applications in fields ranging from electronics and construction to biomedical devices. mdpi.comnih.gov

Contextualization of Silane (B1218182), trimethoxy(1-methylethyl)- within the Broader Class of Isopropyl-Functionalized Silanes

Silane, trimethoxy(1-methylethyl)-, also known as isopropyltrimethoxysilane, belongs to the alkylalkoxysilane family. In this subgroup, the organic R group is a simple alkyl chain. Specifically, it is an isopropyl-functionalized silane, meaning the organic substituent connected to the silicon atom is an isopropyl group.

The isopropyl group is a small, branched alkyl group that imparts specific properties to the silane and the materials it modifies. Unlike organofunctional silanes that contain reactive groups like amines or epoxides, the isopropyl group is chemically stable and non-reactive. Its primary role is to create a low-surface-energy, hydrophobic layer. The branched nature of the isopropyl group can also influence the rate of hydrolysis and condensation due to steric hindrance, which is the slowing of chemical reactions due to the bulkiness of substituent groups. mdpi.com

Within the broader class of alkylalkoxysilanes, which includes methyl, ethyl, propyl, and octyl variants, isopropyl-functionalized silanes offer a balance of hydrophobicity and molecular size. They are used where a durable water-repellent effect is needed or as a non-reactive component to control the crosslink density and mechanical properties (like flexibility) of silicone resins and rubbers.

Historical Development of Alkoxysilane-Based Methodologies in Research

The journey of silicon chemistry began in the 19th century with the appearance of the first organosilicon materials. mdpi.com A significant milestone was the use of alkoxysilane-based products for the conservation of stone, a practice that has been common for many decades, with a foundational patent granted as early as 1924. chemicalbook.com

Early research focused on the fundamental reactions of these compounds. The initial step in the application of organoalkoxysilanes often involves hydrolysis to activate the molecule by forming silanols. nih.gov Scientists studied how factors like pH, water concentration, and catalysts influence the rates of hydrolysis and the subsequent condensation into a stable siloxane network. researchgate.netgelest.comresearchgate.net

This foundational knowledge paved the way for more sophisticated applications. In the mid-20th century, the development of organofunctional silanes, which contain reactive organic groups, revolutionized the field of materials science. These compounds were engineered to act as molecular bridges, leading to their widespread use as coupling agents in composites and adhesion promoters in coatings and sealants. nih.gov

More recently, research has focused on creating complex, precisely designed materials. The sol-gel process, which uses alkoxysilanes as precursors, has become a key methodology for producing organic-inorganic hybrid materials with tailored properties for advanced applications, including optics, sensors, and biomedicine. mdpi.comgoogle.com Contemporary research continues to explore new synthetic routes and applications, such as the development of hyperbranched polymers and smart materials that respond to environmental stimuli. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethoxy(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O3Si/c1-6(2)10(7-3,8-4)9-5/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGROXJWYRXANBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](OC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557726 | |

| Record name | Trimethoxy(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14346-37-3 | |

| Record name | Trimethoxy(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Silane, Trimethoxy 1 Methylethyl

Silane (B1218182), trimethoxy(1-methylethyl)-, also known as isopropyltrimethoxysilane, is an organosilicon compound with significant applications in materials science and as a chemical intermediate. Its synthesis and subsequent chemical transformations are pivotal for its utility. This article explores the synthetic pathways, purification techniques, and derivatization reactions related to this compound.

Hydrolytic and Condensation Mechanisms of Silane, Trimethoxy 1 Methylethyl

Fundamental Studies of Hydrolysis Kinetics and Equilibrium in Various Solvents

The hydrolysis of trimethoxy(1-methylethyl)silane is the initial and rate-determining step for its function in many applications. This reaction involves the cleavage of the silicon-oxygen bond in the methoxy (B1213986) group by water, leading to the formation of a silanol (B1196071) (Si-OH) group and methanol (B129727). The process can be represented by the following general reaction scheme:

(CH₃)₂CHSi(OCH₃)₃ + H₂O ⇌ (CH₃)₂CHSi(OCH₃)₂(OH) + CH₃OH (CH₃)₂CHSi(OCH₃)₂(OH) + H₂O ⇌ (CH₃)₂CHSi(OCH₃)(OH)₂ + CH₃OH (CH₃)₂CHSi(OCH₃)(OH)₂ + H₂O ⇌ (CH₃)₂CHSi(OH)₃ + CH₃OH

The kinetics and equilibrium of this hydrolysis are significantly affected by the solvent system. In aqueous solutions, the reaction is driven forward by the high concentration of water. However, in mixed solvent systems, such as alcohol-water mixtures, the equilibrium can be shifted, and the reaction rates can be altered. scispace.com The presence of alcohol, a product of the hydrolysis, can lead to re-esterification reactions, thereby influencing the net hydrolysis rate. researchgate.net

The rate of hydrolysis of alkoxysilanes like trimethoxy(1-methylethyl)silane is profoundly influenced by the pH of the solution and the presence of catalysts. researchgate.netuc3m.es Generally, hydrolysis is slow at a neutral pH of around 7 but is significantly accelerated under both acidic and basic conditions. researchgate.netresearchgate.net

Acid Catalysis : Under acidic conditions (pH < 4), the hydrolysis reaction is initiated by the protonation of the oxygen atom in the methoxy group. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. researchgate.netresearchgate.net The rate of acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis. gelest.com

Base Catalysis : In basic conditions (pH > 10), the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. This leads to the displacement of the methoxy group. researchgate.net While effective, the rate of base-catalyzed hydrolysis can be slower than that under acidic conditions. gelest.com

Various catalysts can be employed to control the hydrolysis rate. These can include mineral acids (like hydrochloric acid), organic acids (like acetic acid), and bases (like ammonia (B1221849) or amines). mdpi.comnih.gov The choice of catalyst can also influence the subsequent condensation reactions. gelest.com

Table 1: Effect of pH on the Hydrolysis Half-life of Similar Trimethoxysilanes at 20-25°C

| pH | Hydrolysis Half-life of Trimethoxy(propyl)silane | Hydrolysis Half-life of Trimethoxy(methyl)silane |

| 4 | 0.2 hours | 0.3 hours |

| 7 | 2.6 hours | 5.5 hours |

| 9 | 0.1 hours | 0.1 hours |

| (Data adapted from QSAR predictions for similar compounds) europa.eu |

The hydrolysis of trimethoxy(1-methylethyl)silane does not occur in a single step but proceeds through the formation of intermediate silanol species. Initially, one methoxy group is hydrolyzed to form isopropylethyldimethoxysilanol ((CH₃)₂CHSi(OCH₃)₂(OH)). As the reaction progresses, further hydrolysis leads to the formation of isopropylethyldimethoxysilanediol ((CH₃)₂CHSi(OCH₃)(OH)₂) and finally isopropylethyldimethoxysilanetriol ((CH₃)₂CHSi(OH)₃). scispace.com

The presence and concentration of these intermediate silanol species can be investigated using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ²⁹Si NMR). researchgate.netnih.gov ²⁹Si NMR allows for the direct observation and quantification of the different silicon species in solution, from the parent alkoxysilane to the fully hydrolyzed silanetriol and various condensation products. researchgate.netresearchgate.net Infrared (IR) spectroscopy can also be employed to monitor the disappearance of Si-O-C bonds and the appearance of Si-OH bonds. researchgate.netresearchgate.net

Mechanistic Elucidation of Oligomerization and Polycondensation Reactions

Following hydrolysis, the highly reactive silanol intermediates undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually a cross-linked polymeric network. wikipedia.org These condensation reactions can occur between two silanol groups (releasing a water molecule) or between a silanol group and a methoxy group (releasing a methanol molecule). wikipedia.org

(CH₃)₂CHSi(OH)₃ + (CH₃)₂CHSi(OH)₃ ⇌ (HO)₂(CH₃)₂CHSi-O-Si(OH)₂(CH₃)₂CH + H₂O (CH₃)₂CHSi(OH)₃ + (CH₃)₂CHSi(OCH₃)₃ ⇌ (CH₃O)₂(CH₃)₂CHSi-O-Si(OH)₂(CH₃)₂CH + CH₃OH

The kinetics of condensation are also pH-dependent, with the rate being slowest around the isoelectric point of silica (B1680970) (pH 2-3) and increasing at both lower and higher pH values. researchgate.net

The formation of the siloxane network is a complex process involving a series of competing and consecutive condensation reactions. gelest.com The initial condensation reactions lead to the formation of linear or cyclic oligomers. As the concentration of silanol groups increases and the reaction proceeds, these oligomers can further condense to form larger, more branched structures. google.com The final structure of the polysiloxane network is influenced by factors such as the reaction conditions (pH, temperature, solvent), the concentration of the silane (B1218182), and the nature of the organic substituent on the silicon atom. scispace.comresearchgate.net

Computational Modeling of Hydrolysis and Condensation Pathways (e.g., DFT studies)

Computational methods, particularly Density Functional Theory (DFT), have become valuable tools for investigating the mechanisms of silane hydrolysis and condensation at a molecular level. While specific DFT studies on trimethoxy(1-methylethyl)silane are not widely reported, research on similar alkoxysilanes provides a framework for understanding its reactive pathways. nih.gov

DFT calculations can be used to:

Determine the energy barriers for the hydrolysis of each methoxy group, providing insights into the reaction kinetics.

Model the structures of the intermediate silanol and oligomeric species.

Investigate the transition states of the condensation reactions.

Elucidate the role of the catalyst in lowering the activation energies of both hydrolysis and condensation.

These computational studies complement experimental findings and provide a more detailed and dynamic picture of the complex reaction network involved in the transformation of trimethoxy(1-methylethyl)silane into a polysiloxane material.

Interfacial Chemistry and Surface Modification Applications

Grafting and Covalent Immobilization on Inorganic Substrates

The primary application of isopropyltrimethoxysilane in surface modification is the chemical grafting onto inorganic materials. This process transforms the inherent character of the substrate's surface, typically from hydrophilic to more hydrophobic, and provides a linkage point for subsequent material layers.

Functionalization of Metal Oxides (e.g., SiO₂, TiO₂, Al₂O₃)

The surfaces of metal oxides such as silicon dioxide (SiO₂), titanium dioxide (TiO₂), and aluminum oxide (Al₂O₃) are typically terminated with hydroxyl (-OH) groups, making them hydrophilic. Isopropyltrimethoxysilane is used to chemically modify these surfaces through a well-established reaction pathway. nih.govmdpi.comresearchgate.net

The process begins with the hydrolysis of the trimethoxy groups (-OCH₃) of the silane (B1218182), a reaction catalyzed by the presence of water, often under acidic or basic conditions. gelest.comresearchgate.net This step produces isopropylsilanetriol and methanol (B129727) as a byproduct. The resulting reactive silanol (B1196071) groups can then undergo a condensation reaction with the hydroxyl groups on the metal oxide surface, forming stable, covalent metal-oxide-silicon (M-O-Si) bonds and releasing water. google.com This effectively tethers the isopropylsilyl groups to the surface. Additionally, the silanol groups can condense with each other, creating a cross-linked polysiloxane layer on the substrate. gelest.com

The grafting of silanes onto metal oxide nanoparticles, such as alumina, has been shown to improve their dispersion in polymer matrices, a critical factor for developing advanced hybrid composites. nih.gov While specific studies on isopropyltrimethoxysilane are limited, research on similar short-chain alkylsilanes like isobutyl(trimethoxy)silane demonstrates their use in modifying silica (B1680970) nanoparticles to create amphiphilic particles that can act as stabilizers in emulsions. chalmers.se The steric hindrance provided by the branched isopropyl group influences the reaction rate and the packing density of the grafted layer compared to linear alkylsilanes like propyltrimethoxysilane. gelest.com

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular layers formed by the spontaneous adsorption and organization of functionalized molecules onto a substrate. arxiv.org Alkoxysilanes are frequently used to form robust SAMs on hydroxyl-terminated surfaces like silicon wafers, glass, and various metal oxides due to the strong covalent bonds they form with the substrate. mpg.de

The formation of a SAM using isopropyltrimethoxysilane would proceed by exposing a clean, hydroxylated substrate to a solution or vapor of the silane. The process involves the initial hydrolysis of the methoxy (B1213986) groups, followed by the covalent attachment of the silanol headgroup to the substrate and lateral cross-linking between adjacent molecules to form a polysiloxane network. arxiv.orgmpg.de

The structure and quality of the resulting monolayer are highly dependent on factors like the presence of water, temperature, and the molecular structure of the silane itself. arxiv.org While long-chain alkylsilanes can form densely packed, highly ordered monolayers, the bulky, branched nature of the isopropyl group in isopropyltrimethoxysilane would likely result in a less ordered and less dense film compared to its linear-chain counterparts. mpg.de However, such a layer would still effectively modify the surface energy and wettability of the substrate.

Kinetics and Thermodynamics of Surface Coverage

The process of surface modification by isopropyltrimethoxysilane is governed by the kinetics of two primary reactions: hydrolysis and condensation. nih.gov

Hydrolysis: The reaction of the alkoxysilane with water to form silanols. The rate of this reaction is influenced by pH, with catalysis occurring in both acidic and basic conditions, though the reaction is very slow at a neutral pH. researchgate.net The rate is also dependent on the steric bulk of the alkoxy group; methoxy groups hydrolyze significantly faster than ethoxy groups. gelest.comshinetsusilicone-global.com The steric hindrance of the alkyl group (isopropyl) also plays a role, generally slowing the reaction compared to smaller groups like methyl. gelest.com

Condensation: The reaction of silanol groups with each other or with surface hydroxyl groups to form siloxane (Si-O-Si or M-O-Si) bonds. Condensation is also pH-dependent. Under acidic conditions, hydrolysis is generally faster, leading to the formation of stable silanol intermediates, while under basic conditions, condensation is typically the faster step. researchgate.netresearchgate.net

Below is a table summarizing the key factors that influence the kinetics of silane hydrolysis and condensation.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Citation |

| pH | Slow at neutral pH; catalyzed by acid and base. | Slow at neutral pH; catalyzed by acid and base. | researchgate.net |

| Alkoxy Group | Methoxy > Ethoxy (faster hydrolysis). | Methoxy > Ethoxy (faster condensation). | gelest.comshinetsusilicone-global.com |

| Steric Hindrance | Increased bulk (e.g., isopropyl) slows the rate. | Increased bulk slows the rate. | gelest.com |

| Water Concentration | Rate increases with water concentration. | Rate is influenced by water and silanol concentration. | researchgate.net |

| Catalyst | Acids, bases, and certain metal salts can catalyze the reaction. | Acids and bases catalyze the reaction. | google.com |

| Temperature | Higher temperature generally increases reaction rates. | Higher temperature generally increases reaction rates. | researchgate.net |

This table is generated based on general principles for alkoxysilanes as specific kinetic data for Silane, trimethoxy(1-methylethyl)- was not available in the searched literature.

Adhesion Promotion and Interfacial Bonding Mechanisms in Multilayer Systems

Silanes are widely used as adhesion promoters or coupling agents to create strong and durable bonds between dissimilar materials, particularly between inorganic substrates (like glass or metals) and organic polymers. specialchem.combyk.com Isopropyltrimethoxysilane, with its dual functionality, serves this purpose by acting as a molecular bridge at the interface.

Enhancement of Adhesion between Dissimilar Materials

The mechanism of adhesion promotion by isopropyltrimethoxysilane relies on its ability to react with both the inorganic and organic phases of a composite material. justia.com

Inorganic Reactivity: The trimethoxysilyl end of the molecule undergoes hydrolysis and condensation to form covalent M-O-Si bonds with an inorganic substrate, such as a filler (e.g., silica, alumina) or a surface (e.g., metal, glass). mdpi.com

Organic Compatibility: The non-polar isopropyl group at the other end of the molecule is organophilic. It can physically entangle with or establish van der Waals forces with an organic polymer matrix, especially non-polar polymers like polypropylene (B1209903) or polyethylene (B3416737).

This creates a robust chemical bridge across the interface, replacing a weak boundary layer with a strong, covalently bonded transition zone. This interphase improves stress transfer between the polymer and the inorganic component, leading to significantly enhanced mechanical properties (e.g., tensile strength, impact strength) and improved resistance to environmental factors like moisture, which can otherwise degrade adhesive bonds. google.comgoogle.com

Investigation of Interfacial Layer Structure and Mechanical Interlocking

The structure of the interphase formed by isopropyltrimethoxysilane is influenced by reaction conditions. The hydrolyzed silane molecules can condense in solution to form oligomers, which then adsorb onto the surface. gelest.com This results in a cross-linked siloxane network that is covalently bonded to the inorganic substrate. The isopropyl groups orient away from the substrate, creating a new surface that is compatible with the organic matrix.

Beyond chemical bonding, silanes enhance adhesion through mechanical interlocking . The silane solution can penetrate into the microscopic pores and crevices of a rough substrate surface. Subsequent polymerization within these features physically anchors the interfacial layer to the substrate. mdpi.com Similarly, the organophilic isopropyl groups can become physically entangled within the polymer matrix as it cures or solidifies. This combination of covalent chemical bonding and physical mechanical interlocking creates a durable and resilient interface capable of withstanding mechanical and environmental stresses. mdpi.comresearchgate.net

Modulation of Surface Energy and Wettability of Treated Substrates

The treatment of substrates with Silane, trimethoxy(1-methylethyl)-, also known as isopropyltrimethoxysilane, profoundly alters their interfacial properties, primarily by reducing surface energy and modifying wettability. This modification transforms hydrophilic surfaces, which are readily wetted by water, into hydrophobic, water-repellent surfaces. The mechanism hinges on the chemical reaction of the silane with the substrate and the subsequent orientation of its nonpolar isopropyl groups at the interface.

Upon application, the trimethoxy groups of the silane hydrolyze in the presence of surface moisture to form reactive silanol (Si-OH) groups. These silanols then condense with hydroxyl (-OH) groups present on the surface of inorganic substrates like glass, silica, or metal oxides, forming stable, covalent siloxane bonds (Si-O-Si). This process grafts the silane molecule firmly onto the surface.

The crucial change in surface properties is driven by the (1-methylethyl) group. As a branched, nonpolar hydrocarbon group, it orients itself away from the polar substrate, creating a new, low-energy surface layer. Molecular dynamics studies on similar branched-chain alkylsilanes show that these alkyl groups protrude from the surface, creating a structure that can be likened to a microscopic "cushion" of nonpolar tails. rsc.org This new surface interface minimizes interaction with polar liquids like water, leading to a significant shift in surface energy and wettability.

Research Findings on Wettability

Wettability describes the ability of a liquid to maintain contact with a solid surface and is commonly quantified by measuring the water contact angle (WCA). A low WCA (typically <90°) indicates a hydrophilic (wetting) surface, while a high WCA (>90°) signifies a hydrophobic (non-wetting) surface.

Treatment with short-chain, branched alkyltrialkoxysilanes like trimethoxy(1-methylethyl)silane has been shown to be highly effective at rendering surfaces hydrophobic. gelest.com Research on analogous compounds demonstrates a dramatic increase in WCA on various substrates post-treatment. For example, the WCA of a clean glass or silica surface, which is typically near 0°, can increase to well over 100° after silanization. researchgate.netmdpi.com Studies on modified wood fibers using methyltrimethoxysilane, a close structural relative, reported an increase in WCA from 103.4° for the control to 136.0°. researchgate.net

Systematic studies have revealed that the final contact angle can be precisely controlled by adjusting treatment parameters. Research on the silanization of glass surfaces shows that by varying the silane concentration in the treatment solution and the duration of the treatment, a wide range of stable and repeatable contact angles can be achieved. nih.gov The contact angle tends to increase with higher silane concentration and longer exposure time until it reaches a plateau. This plateau represents the point of maximum surface coverage, where a dense, self-assembled monolayer of the silane has formed. nih.govnih.gov

The table below presents representative data on the effect of treating various substrates with short-chain alkyltrimethoxysilanes.

Table 1: Representative Water Contact Angle (WCA) on Various Substrates Before and After Alkylsilane Treatment

| Substrate | WCA Before Treatment (°) | WCA After Treatment (°) | Reference(s) |

|---|---|---|---|

| Glass Plate | ~20 | ~95 | nih.gov |

| Silicon Wafer | ~61 | ~103 | mdpi.com |

| Limestone | Water-wet (<90) | ~118 | nih.gov |

| Wood Fibers | ~103 | ~136 | researchgate.net |

Research Findings on Surface Energy

The change in wettability is a direct consequence of the reduction in the substrate's surface free energy. The layer of outwardly oriented isopropyl groups creates a nonpolar, low-energy interface. The surface energy of a solid is often characterized by its critical surface tension (γc). gelest.com Liquids with a surface tension lower than the solid's critical surface tension will spread across the surface, while liquids with a higher surface tension will bead up, forming a distinct contact angle.

Treatment with alkylsilanes significantly lowers the critical surface tension of a substrate. For instance, high-energy surfaces like glass and aluminum have critical surface tensions of 47 mN/m and 45 mN/m, respectively. After treatment with alkylsilanes, this value can be reduced to the range of 20-25 mN/m, which is comparable to that of low-energy polymers like polyethylene. gelest.comresearchgate.net This reduction in surface energy is the fundamental reason for the observed hydrophobicity and has practical implications for creating non-stick and water-repellent coatings.

The table below illustrates the effect of alkylsilane treatment on the critical surface tension of various materials.

Table 2: Critical Surface Tension of Various Materials and Alkylsilane-Treated Surfaces

| Surface | Critical Surface Tension (γc) (mN/m) | Reference(s) |

|---|---|---|

| Glass, sodalime (dry) | 47 | gelest.com |

| Aluminum (dry) | 45 | gelest.com |

| Poly(ethylene terephthalate) | 43 | gelest.com |

| Alkylsilane Treated Surface | 22-24 | gelest.comresearchgate.net |

| Polypropylene | 29 | gelest.com |

| Polyethylene | 31 | gelest.com |

Integration into Hybrid Organic Inorganic Materials and Nanocomposites

Role in Sol-Gel Processing for Hybrid Material Fabrication

Sol-gel processing is a versatile, low-temperature chemical method for synthesizing solid materials from a chemical solution, or "sol". mdpi.comnih.gov Trimethoxy(1-methylethyl)silane is a valuable precursor in this process, which typically involves the hydrolysis and subsequent condensation of alkoxysilanes to form a three-dimensional network. nih.gov

The incorporation of trimethoxy(1-methylethyl)silane into a sol-gel system provides a method for precisely tailoring the final material's structure. The bulky isopropyl group acts as a network modifier. During the condensation phase, where Si-O-Si (siloxane) bonds form the inorganic backbone, the non-reactive isopropyl groups create steric hindrance. This influences the way the siloxane network assembles, preventing the formation of a highly dense, brittle structure and introducing a degree of organic character.

Table 1: Influence of Silane (B1218182) Precursor on Sol-Gel Material Properties

| Precursor System | Key Control Parameter | Resulting Effect on Morphology & Properties |

|---|---|---|

| Organosilane/TEOS | Molar Ratio | Alters cross-linking density, pore structure, and hydrophobicity. researchgate.net |

| Trimethoxy(1-methylethyl)silane | Concentration | Controls flexibility, modulus of elasticity, and refractive index. wacker.com |

Trimethoxy(1-methylethyl)silane serves as a precursor in the synthesis of advanced materials, including specialized ceramics and glasses. In these applications, the sol-gel process is used to create an organic-inorganic hybrid which is then subjected to thermal treatment (calcination) to burn off the organic components, leaving behind a pure or doped silica (B1680970) structure. The initial morphology established by the silane in the gel phase influences the final properties of the ceramic.

It is also used to formulate protective coatings on various substrates. For example, silane-based sol-gel coatings are applied to metals like magnesium and titanium alloys to significantly improve their corrosion resistance. mdpi.comnih.gov The silane forms a dense, well-adhered silica-based layer that acts as a barrier to corrosive agents. nih.gov Furthermore, in the field of dental materials, silane coupling agents are essential for promoting adhesion between resin cements and glass-ceramic restorations, such as those made from lithium disilicate. nih.gov The use of various silane precursors in sol-gel technology can produce hybrid resins with an inorganic silicon dioxide core and an organic shell, designed for high-performance applications like temperature-resistant anti-corrosion paints. google.com

Crosslinking Agent in Polymer Systems and Polymer Composites

Crosslinking is a process that links polymer chains together, forming a three-dimensional network that enhances the material's properties. Trimethoxy(1-methylethyl)silane can function as a moisture-curable crosslinking agent, particularly in silicone-based polymers and other systems.

The crosslinking mechanism initiated by trimethoxy(1-methylethyl)silane is a two-step process. First, the silane must be incorporated into the polymer system. For polymers like polyethylene (B3416737), this is often achieved by grafting a vinyl-functional silane onto the polymer backbone using a peroxide initiator in an extruder. thecarycompany.com

The second step is the moisture cure. In the presence of water, the methoxy (B1213986) groups (-OCH₃) on the silane hydrolyze to form reactive silanol (B1196071) groups (-OH), releasing methanol (B129727) as a byproduct. wacker.comsinosil.com These silanol groups are highly reactive and will condense with other silanol groups on adjacent polymer chains. This condensation reaction forms stable siloxane bridges (Si-O-Si) between the polymer chains, resulting in a crosslinked network. sinosil.comspecialchem.com The rate of this cure can be accelerated by a catalyst, often a tin compound. sinosil.com This process is fundamental to the curing of RTV (Room-Temperature-Vulcanizing) silicone rubbers and for crosslinking polyolefins (creating PEX or XLPE). thecarycompany.comcfmats.com

Reaction Steps:

Hydrolysis: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

Condensation: 2 R-Si(OH)₃ → (HO)₂-Si(R)-O-(R)Si-(OH)₂ + H₂O

The formation of a Si-O-Si network via crosslinking dramatically improves the performance of the base polymer. The key enhancements include:

Mechanical Properties: The crosslinked network increases the polymer's tensile strength, tear resistance, abrasion resistance, and modulus of elasticity. wacker.compowerchemical.net Because the siloxane bridges are less rigid than the carbon-carbon bonds formed in other crosslinking methods (like peroxide curing), silane-crosslinked materials can exhibit superior impact resistance and flexibility. specialchem.com

Thermal Stability: Crosslinking raises the thermal stability of polymers like polyethylene, allowing them to be used at higher temperatures without deforming. thecarycompany.com A common test, the hot set test, demonstrates that silane-crosslinked polyethylene (PEX) maintains its dimensional stability at temperatures as high as 200°C, whereas non-crosslinked polyethylene fails completely. thecarycompany.com It also improves heat aging characteristics. specialchem.com

Barrier and Chemical Properties: The crosslinked structure reduces the polymer's permeability to moisture and chemicals, thereby increasing its chemical resistance. wacker.com It also significantly improves resistance to environmental stress cracking (ESCR). specialchem.com

Table 2: Performance Enhancement via Silane Crosslinking of Polyethylene

| Property | Non-Crosslinked PE | Silane-Crosslinked PE (PEX) | Source |

|---|---|---|---|

| Thermal Stability | Poor; deforms easily at elevated temperatures. | Excellent; maintains dimensional stability >150°C. | thecarycompany.com |

| Tensile Strength | Lower | Higher | specialchem.com |

| Impact Resistance | Lower | Superior | specialchem.com |

| Environmental Stress Crack Resistance (ESCR) | Moderate | Significantly Improved | specialchem.com |

| Chemical Resistance | Good | Excellent | wacker.com |

Surface Treatment and Dispersion of Nanofillers in Polymer Matrices

In polymer nanocomposites, achieving a uniform dispersion of nanofillers (like silica, clay, or nanotubes) is crucial for maximizing property enhancement but is often difficult due to the tendency of nanoparticles to agglomerate. researchgate.net Trimethoxy(1-methylethyl)silane can be used as a surface treatment agent or coupling agent to improve the compatibility between the inorganic filler and the organic polymer matrix.

The mechanism involves the hydrolysis of the silane's methoxy groups, which then react with hydroxyl groups present on the surface of most inorganic fillers. specialchem.com This reaction forms a covalent bond between the silane and the filler particle. The outward-facing isopropyl group of the silane modifies the filler's surface energy, making it more organophilic (hydrophobic) and compatible with the nonpolar polymer matrix. wacker.com

This surface modification leads to several benefits:

Improved Dispersion: By reducing the filler's surface energy and improving its affinity for the polymer, the silane treatment helps to break down agglomerates and achieve a more uniform dispersion of the nanoparticles throughout the matrix. wacker.com

Enhanced Interfacial Adhesion: The silane acts as a molecular bridge, improving the adhesion between the filler and the polymer. This stronger interface allows for more efficient stress transfer from the polymer matrix to the reinforcing filler, leading to improved mechanical properties like tensile strength and impact strength in the final composite. researchgate.net

Better Processing: The improved dispersibility of the fillers makes the polymer composite easier to process during manufacturing steps like extrusion. wacker.com

Research has shown that treating fillers like titanate nanotubes or silica with silanes before incorporating them into polymer matrices like epoxy or polypropylene (B1209903) results in better bonding and significant improvements in the composite's mechanical and thermal properties. researchgate.netnih.gov

Advanced Spectroscopic and Microscopic Characterization of Reactivity and Interfacial Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Characterization of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for monitoring the hydrolysis and condensation reactions of alkoxysilanes in real-time. youtube.comnih.gov Both ¹H and ²⁹Si NMR are employed to track the chemical transformations of Silane (B1218182), trimethoxy(1-methylethyl)-.

¹H NMR allows for the straightforward monitoring of the hydrolysis process by observing the disappearance of the methoxy (B1213986) group protons (-OCH₃) of the silane and the simultaneous appearance of methanol (B129727) protons as a byproduct. The isopropyl group protons provide a stable internal reference throughout the reaction.

²⁹Si NMR spectroscopy is particularly informative for elucidating the structure of the silicate (B1173343) species formed during condensation. nih.govosti.gov The chemical shift of the silicon atom is highly sensitive to its local chemical environment, specifically the number of siloxane bridges (Si-O-Si) attached to it. This allows for the differentiation and quantification of various structural units, commonly denoted as Tⁿ species for trifunctional silanes like isopropyltrimethoxysilane.

T⁰ : Represents the unreacted monomer, trimethoxy(1-methylethyl)silane, or its fully hydrolyzed form, (1-methylethyl)silanetriol.

T¹ : A silicon atom connected to one other silicon atom through a single siloxane bond (end-group).

T² : A silicon atom connected to two other silicon atoms via siloxane bonds (linear or middle-group).

T³ : A fully condensed silicon atom connected to three other silicon atoms, representing a cross-linking point in the network. researchgate.net

In-situ NMR studies on analogous trimethoxysilanes have shown that both Raman and NMR spectroscopy can provide extensive kinetic information on the intermediate species formed during hydrolysis, with NMR being particularly powerful for tracking the subsequent condensation reactions. nih.gov While specific ²⁹Si NMR chemical shift data for isopropyltrimethoxysilane is not widely published, the expected ranges for its T-structures can be inferred from data on similar organotrialkoxysilanes.

Table 1: Expected ²⁹Si NMR Chemical Shift Ranges for T-structures of Isopropyltrimethoxysilane Condensates

Note: These chemical shift ranges are approximate and based on general values for organotrialkoxysilanes. Actual values for isopropyltrimethoxysilane may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups and Bond Formation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for analyzing the functional groups and chemical bonds involved in the reactions of Silane, trimethoxy(1-methylethyl)-. nih.govresearchgate.net These methods are complementary and can be used for in-situ monitoring of hydrolysis and condensation. researchgate.net

FTIR (Fourier Transform Infrared) Spectroscopy: FTIR is particularly sensitive to polar functional groups and is widely used to follow the key transformations in the sol-gel process. researchgate.netcsic.es

Hydrolysis Monitoring: The hydrolysis of the methoxy groups (Si-OCH₃) can be tracked by the decrease in the intensity of the C-H stretching vibrations of the methoxy group (around 2840 cm⁻¹) and the Si-O-C stretching bands. csic.es Concurrently, the formation of silanol (B1196071) groups (Si-OH) is indicated by the appearance of a broad absorption band in the 3200-3700 cm⁻¹ region (O-H stretching) and a sharper band around 910-950 cm⁻¹ (Si-OH stretching).

Condensation Monitoring: The formation of the siloxane network is directly observed through the appearance and growth of strong and broad absorption bands corresponding to the asymmetric stretching of Si-O-Si bonds, typically in the 1000-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar, symmetric vibrations and is particularly useful for studying the Si-O-Si backbone and C-C bonds. nih.gov Unlike IR spectroscopy, water is a weak Raman scatterer, which simplifies the analysis of aqueous reaction mixtures. The formation of Si-O-Si bonds can be monitored by the appearance of characteristic Raman bands. Both techniques provide a molecular "fingerprint," allowing for qualitative and quantitative analysis of the reaction progress. nih.gov

Table 2: Key Vibrational Frequencies for Monitoring Isopropyltrimethoxysilane Reactions

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis and Grafting Confirmation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the atoms within the top 1-10 nm of a surface. It is an indispensable tool for confirming the successful grafting of Silane, trimethoxy(1-methylethyl)- onto a substrate and for analyzing the chemistry of the resulting film. diva-portal.orgd-nb.info

By irradiating a surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides detailed information on:

Elemental Composition: The presence of Silicon (Si 2p), Oxygen (O 1s), and Carbon (C 1s) on the substrate surface after treatment confirms the deposition of the silane.

Chemical State and Bonding: High-resolution scans of the individual element peaks can be deconvoluted to identify different bonding environments. The Si 2p peak can distinguish between the substrate's silicon (e.g., in SiO₂) and the silicon in the silane film (Si-C, Si-O-Si). The O 1s peak can differentiate between metal oxides from the substrate, Si-O-Si networks, and Si-OH groups. The C 1s peak can identify the carbon in the isopropyl group (C-C, C-H) and distinguish it from adventitious carbon contamination.

Film Thickness and Coverage: Angle-resolved XPS (ARXPS) can be used to estimate the thickness of the silane layer, often confirming the formation of a monolayer or thin multilayer film. mdpi.comresearchgate.net

For a typical substrate like silica (B1680970) or a metal oxide, successful grafting of isopropyltrimethoxysilane would be confirmed by a significant increase in the C 1s and Si 2p signals relative to the substrate signals. Analysis of the high-resolution Si 2p spectrum would reveal components corresponding to the formation of the polysiloxane network. strath.ac.ukresearchgate.net

Atomic Force Microscopy (AFM) and Electron Microscopy (SEM, TEM) for Morphological and Nanoscale Interfacial Studies

Microscopy techniques are vital for visualizing the surface topography and morphology of films or particles formed from Silane, trimethoxy(1-methylethyl)-.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that provides a 3D profile of a surface at the nanoscale. spectraresearch.comoxinst.com It is used to characterize the films formed by silanes by measuring:

Surface Topography and Roughness: AFM images reveal the smoothness and uniformity of the deposited silane layer. It can show whether the silane forms a homogeneous monolayer or aggregates into island-like structures. researchgate.netresearchgate.net

Film Thickness: By scanning across a deliberately made scratch in the film, the height difference can be measured to determine the film thickness.

Phase Imaging: This mode can provide information on the local mechanical and adhesive properties of the surface, helping to distinguish between different components or phases in the silane layer.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan a surface and generate images based on the detected secondary or backscattered electrons. researchgate.net It provides information on:

Surface Morphology: SEM gives a clear view of the surface features of the silane coating, especially at larger scales than AFM. It is effective at identifying defects, cracks, or large agglomerates.

Particle Characterization: If the sol-gel process leads to the formation of micro- or nanoparticles, SEM is used to determine their size, shape, and size distribution.

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultra-thin specimen. mdpi.comnih.gov It offers much higher resolution than SEM and is crucial for:

Nanoparticle Analysis: TEM is the primary tool for characterizing the size, shape, and morphology of nanoparticles formed during the sol-gel process with high precision. researchgate.net

Internal Structure: It can reveal the internal structure of particles, such as a core-shell morphology, and can provide information on their crystallinity through electron diffraction patterns.

Together, these microscopy techniques provide a multi-scale understanding of the physical structures formed by isopropyltrimethoxysilane, from the molecular-level smoothness of a film to the size and shape of discrete particles.

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) for Solution-Phase Aggregation and Sol-Gel Network Formation

Both DLS and SAXS are powerful techniques for characterizing the size and structure of particles and aggregates in the solution phase, making them ideal for studying the early stages of sol-gel network formation from Silane, trimethoxy(1-methylethyl)-.

Dynamic Light Scattering (DLS): DLS measures the time-dependent fluctuations in the intensity of light scattered from particles undergoing Brownian motion in a liquid. From these fluctuations, the hydrodynamic radius (Rh) of the particles or aggregates can be determined. DLS is particularly useful for:

Monitoring Particle Growth: It can track the increase in particle size as hydrolysis and condensation proceed, from small oligomers to larger clusters.

Detecting Aggregation: The technique can monitor the stability of the sol and detect the onset of aggregation or gelation.

Small-Angle X-ray Scattering (SAXS): SAXS provides more detailed structural information than DLS by analyzing the elastic scattering of X-rays at very small angles. mdpi.com It is sensitive to variations in electron density and can characterize structures from 1 to over 100 nm. For a sol-gel system, SAXS can determine:

Primary Particle Size: It can measure the size of the initial primary particles that form the building blocks of the gel network.

Fractal Dimension: SAXS data can be used to calculate the fractal dimension of the growing aggregates, which describes the complexity and branching of the network structure (e.g., mass fractal or surface fractal).

Internal Structure and Shape: The technique can provide information on particle shape and internal density distribution. xenocs.com

Compound Names

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Reactivity Predictions and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organosilanes like trimethoxy(1-methylethyl)silane. mdpi.comnih.gov DFT methods calculate the electron density of a molecule to determine its energy and other properties, providing a detailed picture of its chemical nature. nih.gov

Analysis of the electronic structure of similar silanes, such as phenylsilanes, using DFT has shown that the energy structure is largely influenced by the organic substituents. researchgate.net For trimethoxy(1-methylethyl)silane, the isopropyl group's electron-donating nature influences the electron density around the silicon atom and the reactivity of the methoxy (B1213986) groups.

Key reactivity descriptors derived from DFT calculations help in predicting how the molecule will behave in chemical reactions. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity.

Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the molecule's surface, highlighting electrophilic and nucleophilic sites. For trimethoxy(1-methylethyl)silane, the oxygen atoms of the methoxy groups are expected to be regions of negative potential, while the silicon atom and the hydrogen atoms of the methoxy groups are areas of positive potential.

Fukui Functions: These functions provide a more detailed analysis of local reactivity, identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

Table 1: Illustrative Reactivity Descriptors from DFT Calculations for a Generic Alkyltrimethoxysilane

| Descriptor | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -8.5 eV | Moderate electron-donating ability |

| LUMO Energy | 1.2 eV | Low electron-accepting ability |

| HOMO-LUMO Gap | 9.7 eV | High kinetic stability |

| Dipole Moment | 1.5 D | Moderate polarity |

Note: These values are hypothetical and for illustrative purposes only, as specific data for trimethoxy(1-methylethyl)silane was not found.

Molecular Dynamics (MD) Simulations of Interfacial Interactions and Polymer Crosslinking

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. youtube.com This technique allows for the investigation of complex processes such as the interaction of silanes with surfaces and the crosslinking of polymers, providing insights that are often difficult to obtain through experiments alone. arxiv.org

Interfacial Interactions:

MD simulations have been extensively used to model the behavior of alkyltrimethoxysilanes at the interface with inorganic substrates like silica (B1680970). nih.govresearchgate.net These simulations often employ reactive force fields (ReaxFF) that can model the chemical reactions involved in the grafting process, including the hydrolysis of methoxy groups to form silanols and their subsequent condensation with surface hydroxyl groups or with each other. researchgate.net

Studies on similar alkyltrimethoxysilanes, such as butyl-, octyl-, and dodecyltrimethoxysilane, have shown that the length of the alkyl chain influences the morphology and density of the resulting self-assembled monolayer on the silica surface. researchgate.net For trimethoxy(1-methylethyl)silane, MD simulations could predict the orientation and packing of the isopropyl groups at the interface, which in turn affects the hydrophobicity and adhesive properties of the treated surface. The simulations can also reveal the distribution and strength of hydrogen bonds between the silane (B1218182) and the substrate, which are crucial for initial adhesion. mdpi.com

Polymer Crosslinking:

In polymer composites, trimethoxy(1-methylethyl)silane can act as a crosslinking agent, forming covalent bonds between polymer chains and enhancing the mechanical properties of the material. MD simulations can model the curing process of thermosetting polymers by dynamically forming crosslinks based on proximity and reaction probability. nih.gov These simulations provide valuable information on:

Crosslinking Density: The number of crosslinks formed per unit volume, which directly correlates with the stiffness and strength of the material.

Network Structure: The topology of the crosslinked polymer network, which influences properties like the glass transition temperature and the material's response to mechanical stress. nih.gov

Effect of Temperature and Cure Time: Simulations can predict how these processing parameters affect the final crosslinked structure and material properties. nih.gov

Table 2: Representative Data from MD Simulations of Silane-Silica Interfaces

| Simulation Parameter | Observation | Significance |

| Grafting Density | Increases with reaction time and temperature | Affects surface coverage and hydrophobicity |

| Alkyl Chain Tilt Angle | Varies with grafting density | Influences the packing and order of the monolayer |

| Interfacial Energy | Decreases upon silane grafting | Indicates improved adhesion between the silane and silica |

| Water Contact Angle | Increases with monolayer formation | Predicts the hydrophobicity of the treated surface |

Note: This data is generalized from studies on various alkyltrimethoxysilanes and serves as an example of the insights gained from MD simulations. nih.govresearchgate.net

Structure-Reactivity Relationships and Predictive Modeling of Compound Behavior

Understanding the relationship between the molecular structure of a silane and its chemical reactivity is fundamental to designing materials with specific properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to establish these relationships and predict the behavior of new compounds. nih.govnih.gov

For trimethoxy(1-methylethyl)silane, the key structural features that determine its reactivity are:

The Isopropyl Group: This branched alkyl group provides steric bulk near the silicon atom, which can influence the rate of hydrolysis and condensation reactions compared to linear alkyl groups. Its electron-donating inductive effect can also modulate the polarity of the Si-O bonds.

QSAR models can be developed to predict properties such as the rate of hydrolysis, binding affinity to a surface, or the resulting mechanical properties of a composite. These models are typically built using a dataset of compounds with known activities or properties and a set of calculated molecular descriptors. nih.gov The descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). mdpi.com

While specific QSAR models for trimethoxy(1-methylethyl)silane are not publicly documented, the principles can be illustrated by models developed for other chemical systems, such as the prediction of enzymatic hydrolysis of esters. nih.gov In such a model, descriptors related to the size, shape, and electronic properties of the ester are correlated with its experimentally determined hydrolysis rate. A similar approach could be applied to a series of alkyltrimethoxysilanes to predict their hydrolysis rates based on the structure of the alkyl group.

Predictive modeling can accelerate the development of new materials by allowing for the virtual screening of a large number of candidate molecules before undertaking expensive and time-consuming experimental synthesis and testing. nih.gov By understanding the structure-reactivity relationships, it is possible to fine-tune the molecular architecture of silanes like trimethoxy(1-methylethyl)silane to achieve desired performance characteristics.

Emerging Research Directions and Future Outlook

Development of Next-Generation Materials with Tailored Functionalities

The pursuit of next-generation materials hinges on the ability to precisely control properties at the molecular level. Silane (B1218182), trimethoxy(1-methylethyl)- is emerging as a key tool for achieving this "tailored functionality." Its role extends to being a constituent in the synthesis of novel hybrid organic-inorganic materials. wacker.com

Research findings indicate that the incorporation of Silane, trimethoxy(1-methylethyl)- into silicone resins and silica (B1680970) gels allows for precise control over the final material's mechanical properties. By carefully varying the concentration of the silane, researchers can manipulate the degree of cross-linking. This, in turn, dictates characteristics such as the modulus of elasticity, elongation at break, and the flexibility of a coating. wacker.com This level of control is crucial for applications requiring specific stress-strain responses, from flexible electronics to high-performance elastomers.

The fundamental chemistry involves the hydrolysis of the silane's methoxy (B1213986) groups in the presence of moisture, which liberates methanol (B129727) and forms reactive silanol (B1196071) groups. wacker.com These silanols can then condense with hydroxyl groups on inorganic substrates (like glass or metal oxides) or with each other to form stable, cross-linked siloxane networks (-Si-O-Si-). wacker.com The (1-methylethyl) group, being a non-hydrolyzable organic moiety, provides a specific steric and hydrophobic character to the interface, which can be leveraged to tailor surface energy, compatibility with organic polymers, and resistance to environmental factors. This dual functionality enables the creation of a durable covalent bridge between inorganic and organic materials, a cornerstone of modern composite science. sigmaaldrich.com

Exploration of Silane, trimethoxy(1-methylethyl)- in Smart Materials and Responsive Systems

A significant frontier in materials science is the development of "smart" materials that can sense and respond to changes in their environment. While direct research linking Silane, trimethoxy(1-methylethyl)- to fully developed smart systems is still nascent, its fundamental properties suggest a strong potential for exploration in this area. The general class of organofunctional silanes is already being investigated for these purposes. For instance, amino-functionalized silanes have been used in the modification of black phosphorus nanosheets for the development of CO2 sensors. sigmaaldrich.comsigmaaldrich.com

The exploration for Silane, trimethoxy(1-methylethyl)- in this domain focuses on its ability to modulate the hydrophobicity and cross-link density of a material matrix. By incorporating it into a polymer network, it is possible to create systems that respond to stimuli such as moisture. The silane's slow hydrolysis rate in neutral water, which can be accelerated by a catalyst, offers a mechanism for creating materials with controlled or delayed responses. wacker.com For example, a coating's permeability or surface energy could potentially be designed to change upon prolonged exposure to specific pH levels or humidity, triggering a desired physical or chemical response. These concepts are foundational to developing self-healing coatings, controlled-release systems, and materials with switchable wettability.

Advanced Processing Techniques for Enhanced Material Performance

To fully harness the capabilities of Silane, trimethoxy(1-methylethyl)-, researchers are employing and refining advanced processing techniques that go beyond simple blending or coating. These methods aim to create more sophisticated material architectures for enhanced performance.

One of the primary advanced methods is sol-gel processing . This technique allows for the synthesis of organic/inorganic hybrid materials from molecular precursors. wacker.com In a typical sol-gel process, Silane, trimethoxy(1-methylethyl)- would be mixed with other metal alkoxides and hydrolyzed. This creates a "sol" (a colloidal suspension of solid particles in a liquid) that, upon further processing, forms a "gel" (a continuous solid network). This bottom-up approach enables the creation of highly homogeneous, thin films and monoliths with precisely controlled composition and porosity, which is beneficial for optical coatings and specialized membranes.

Another key area is the use of this silane in interpenetrating polymer networks (IPNs) . Silanes can be added to polymer latices and subsequently hydrolyzed and condensed to form a siloxane network that is physically interlocked with the organic polymer network. This results in a material with significantly improved properties, as the silane is not just a surface treatment but an integral part of the bulk material. Using Silane, trimethoxy(1-methylethyl)- in this way can substantially improve the moisture and chemical resistance of the final product. wacker.com

Furthermore, the principles of surface grafting , as demonstrated with other functional silanes on nanomaterials like halloysite (B83129) nanotubes, represent a promising direction. mdpi.com This technique involves chemically bonding the silane directly onto the surface of fillers or reinforcing agents. For Silane, trimethoxy(1-methylethyl)-, this would involve grafting it onto fillers like silica or metal oxides. This process dramatically improves the dispersion of the filler within a polymer matrix and enhances the stress transfer between the filler and the matrix, leading to composites with superior mechanical strength and durability. wacker.com

Q & A

What are the recommended synthesis methods for silane-terminated polymers using trimethoxy(alkyl)silanes, and how can reaction conditions be optimized?

Level: Advanced

Answer:

Synthesis of silane-terminated polymers often involves hydrosilylation or condensation reactions. For example, monotrimethoxylsilylethyl-terminated polysiloxanes can be synthesized via equilibration reactions using cyclic siloxane monomers and trimethoxy(alkyl)silane as end-capping agents. Key parameters include:

- Catalyst selection: Acidic or basic catalysts (e.g., KOH or CFSOH) influence reaction kinetics and polymer chain length .

- Temperature control: Reactions are typically conducted at 80–120°C to balance efficiency and side reactions.

- Stoichiometric precision: Molar ratios of silane to polymer precursors determine terminal group density.

Optimization involves monitoring molecular weight via GPC and confirming terminal groups using Si NMR .

How can researchers characterize the surface bonding efficiency of trimethoxy(alkyl)silanes on inorganic nanoparticles?

Level: Basic

Answer:

Characterization methods include:

- FTIR spectroscopy: Peaks at 1100–1050 cm confirm Si-O-Si bonding, while C-H stretches (2850–2960 cm) indicate alkyl chain presence .

- X-ray photoelectron spectroscopy (XPS): Quantifies elemental composition (Si 2p, C 1s) and detects hydrolyzed silanol groups (Si-OH at ~103 eV) .

- Contact angle measurements: Evaluates hydrophobicity changes post-modification, correlating with silane coverage .

What experimental designs are effective for studying the reversibility of silane-modified superhydrophobic surfaces under UV exposure?

Level: Advanced

Answer:

A robust design involves:

Surface preparation: Coat substrates (e.g., TiO nanoparticles) with trimethoxy(alkyl)silane at varying concentrations (0.1–5 wt%) .

UV irradiation: Use a UV lamp (365 nm, 15 mW/cm) to induce photocatalytic oxidation.

Reversibility testing: Alternate UV exposure and thermal annealing (120°C, 1 h) to assess wettability cycles via contact angle measurements.

Degradation analysis: Track irreversible oxidation using XPS to monitor C-F bond depletion in fluorinated silanes .

How can contradictory data on silane oxidation stability in surface modification studies be resolved?

Level: Advanced

Answer: Contradictions often arise from differing experimental conditions. To resolve them:

- Control variables: Standardize humidity, UV intensity, and silane concentration.

- Advanced imaging: Use atomic force microscopy (AFM) to correlate surface roughness with degradation patterns .

- Long-term stability assays: Compare accelerated aging (e.g., 72 h UV) with natural aging data .

What are the safety protocols for handling trimethoxy(alkyl)silanes in laboratory settings?

Level: Basic

Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile silanes .

- Personal protective equipment (PPE): Wear nitrile gloves, goggles, and lab coats.

- Spill management: Neutralize spills with ethanol/water mixtures to hydrolyze silanes safely .

- Waste disposal: Collect waste in sealed containers labeled for halogenated organosilanes .

What methodologies are used to analyze the catalytic activity of hybrid nanoparticles functionalized with trimethoxy(alkyl)silanes?

Level: Advanced

Answer:

Functionalized nanoparticles are tested via:

Catalytic assays: Track reaction rates (e.g., hydrogenation) using GC-MS or UV-Vis spectroscopy .

Surface accessibility: Measure active sites via chemisorption (e.g., CO pulse adsorption for metal catalysts).

Stability tests: Reuse catalysts for multiple cycles, analyzing leaching via ICP-OES .

How do varying alkyl chain lengths in trimethoxy(alkyl)silanes affect their self-assembly on silica substrates?

Level: Advanced

Answer:

- Short chains (C1–C4): Form disordered monolayers due to low van der Waals interactions, characterized by ellipsometry .

- Long chains (C8–C18): Assemble into densely packed monolayers, verified by contact angle hysteresis <10° .

- Experimental validation: Use grazing-incidence XRD to assess molecular packing density .

What strategies mitigate hydrolysis issues during silane storage for long-term experiments?

Level: Basic

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.